12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

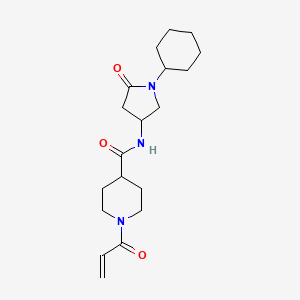

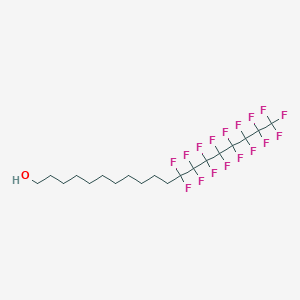

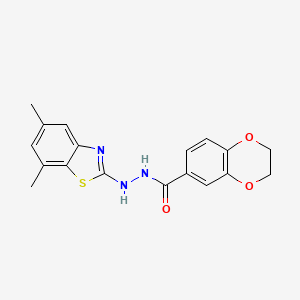

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol, also known as HFNA-1, is a fluorinated alcohol compound that has gained significant attention in scientific research due to its unique properties. This compound has various applications in the field of chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Self-Assembled Monolayers (SAMs)

A study focused on self-assembled monolayers (SAMs) derived from the adsorption of a specifically designed double-chained partially fluorinated thiol, including 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro-2-tetradecylnona-decane-1-thiol. This research analyzed the structure and conformation of these SAMs on evaporated gold, comparing results with SAMs generated from normal hexadecanethiol and a related single-chained partially fluorinated thiol. The study found that double-chained adsorbates formed SAMs on gold with less densely packed and less conformationally ordered alkyl chains compared to single-chained adsorbates. The fluorocarbon moieties in the SAMs from the double-chained adsorbate were more tilted from the surface normal than those from the single-chained adsorbate (Zhang, Jamison, Schwartz, & Lee, 2008).

Synthesis and NMR Study

Another research explored the synthesis and NMR (Nuclear Magnetic Resonance) study of related fluorinated compounds. Specifically, the synthesis of Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13) was reported, involving a Wittig reaction to form a double bond with a high isomeric ratio. The study included a detailed 19F NMR spectrum, aiding in the understanding of the molecular structure and behavior of these fluorinated compounds (Buchanan, Smits, & Munteanu, 2003).

Radiocarbon Dating

While not directly related to the specific chemical compound , research on radiocarbon dating provides context for understanding the broader field of carbon chemistry. This study focused on the AixMICADAS facility's efforts in radiocarbon calibration using various archives, including wood samples. The research tested nine chemical pretreatment protocols on wood samples of known ages, ultimately favoring the acid-base-acid-bleaching pretreatment for optimal results. This study contributes to the understanding of carbon-based compounds and their applications in scientific research (Capano et al., 2017).

Propiedades

IUPAC Name |

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h37H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPAINIKTKBDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F17O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895467 |

Source

|

| Record name | 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1512-02-3 |

Source

|

| Record name | 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid](/img/structure/B2964145.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B2964147.png)

![N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2964152.png)

![2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2964158.png)